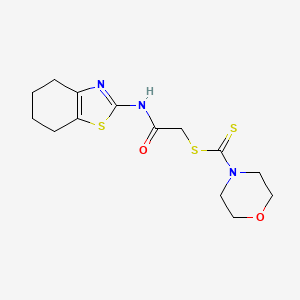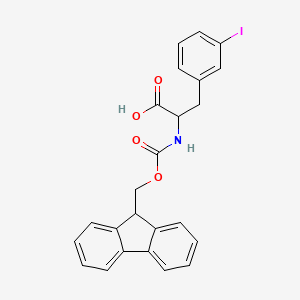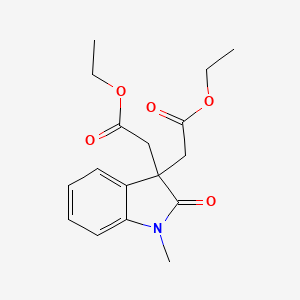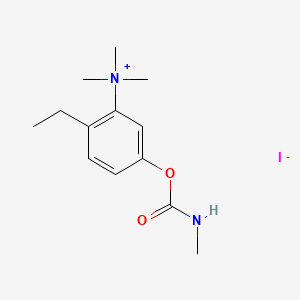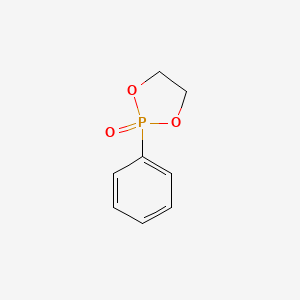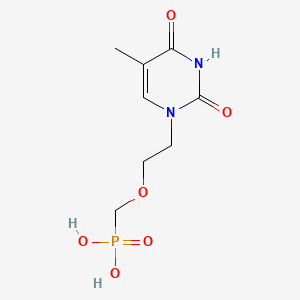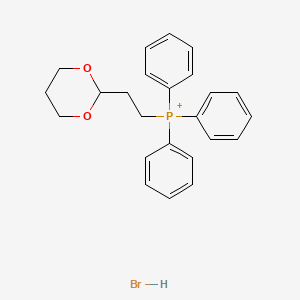
2-(1,3-Dioxan-2-yl)ethyl-triphenylphosphanium;hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(1,3-DIOXAN-2-YL)ETHYL]TRIPHENYLPHOSPHONIUM BROMIDE: is a chemical compound with the molecular formula C24H26BrO2P and a molecular weight of 457.35 g/mol . It is known for its white to cream crystalline powder appearance and is used primarily in research settings . The compound is characterized by the presence of a triphenylphosphonium group attached to a 1,3-dioxane ring via an ethyl linker.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(1,3-DIOXAN-2-YL)ETHYL]TRIPHENYLPHOSPHONIUM BROMIDE typically involves the reaction of triphenylphosphine with a suitable 1,3-dioxane derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the product is purified by recrystallization .
Industrial Production Methods: While specific industrial production methods are not widely documented, the compound is generally produced in small quantities for research purposes. The process involves standard organic synthesis techniques, including the use of moisture-sensitive reagents and careful control of reaction conditions to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phosphonium center, leading to the formation of phosphine oxides.
Reduction: Reduction reactions can convert the phosphonium group back to the corresponding phosphine.
Substitution: The bromide ion can be substituted with other nucleophiles, such as hydroxide or alkoxide ions, to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium hydroxide or potassium tert-butoxide are employed under basic conditions.
Major Products:
Oxidation: Formation of triphenylphosphine oxide derivatives.
Reduction: Regeneration of triphenylphosphine.
Substitution: Formation of various substituted phosphonium salts.
Scientific Research Applications
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the preparation of phosphonium ylides, which are intermediates in the Wittig reaction for the synthesis of alkenes .
Biology: In biological research, [2-(1,3-DIOXAN-2-YL)ETHYL]TRIPHENYLPHOSPHONIUM BROMIDE is used to study mitochondrial function due to its ability to target and accumulate in mitochondria .
Industry: While its industrial applications are limited, the compound is used in the development of new materials and catalysts for various chemical processes .
Mechanism of Action
The mechanism of action of [2-(1,3-DIOXAN-2-YL)ETHYL]TRIPHENYLPHOSPHONIUM BROMIDE involves its ability to interact with biological membranes, particularly the mitochondrial membrane. The triphenylphosphonium group allows the compound to cross lipid bilayers and accumulate within mitochondria, where it can exert its effects on mitochondrial function and energy production . The compound’s interaction with molecular targets such as enzymes and ion channels within the mitochondria is crucial for its biological activity .
Comparison with Similar Compounds
Triphenylphosphine: A related compound with similar chemical properties but lacking the 1,3-dioxane ring.
Triphenylphosphonium chloride: Another phosphonium salt with chloride as the counterion instead of bromide.
[2-(1,3-DIOXAN-2-YL)ETHYL]TRIPHENYLPHOSPHONIUM CHLORIDE: A direct analog with chloride replacing bromide.
Uniqueness: The presence of the 1,3-dioxane ring in [2-(1,3-DIOXAN-2-YL)ETHYL]TRIPHENYLPHOSPHONIUM BROMIDE imparts unique steric and electronic properties, making it distinct from other triphenylphosphonium compounds. This structural feature can influence its reactivity and interaction with biological targets, providing advantages in specific research and application contexts .
Properties
Molecular Formula |
C24H27BrO2P+ |
|---|---|
Molecular Weight |
458.3 g/mol |
IUPAC Name |
2-(1,3-dioxan-2-yl)ethyl-triphenylphosphanium;hydrobromide |
InChI |
InChI=1S/C24H26O2P.BrH/c1-4-11-21(12-5-1)27(22-13-6-2-7-14-22,23-15-8-3-9-16-23)20-17-24-25-18-10-19-26-24;/h1-9,11-16,24H,10,17-20H2;1H/q+1; |
InChI Key |
XETDBHNHTOJWPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(OC1)CC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2R,3S)-2-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-](/img/structure/B15196695.png)
